molecular formula C23H21ClN2O4 B7708419 N'-((E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene)-3,4-dimethoxybenzohydrazide

N'-((E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene)-3,4-dimethoxybenzohydrazide

Cat. No.: B7708419
M. Wt: 424.9 g/mol
InChI Key: SVNBUZVNJOKLFT-AFUMVMLFSA-N
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Description

N’-((E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene)-3,4-dimethoxybenzohydrazide is an organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a hydrazide functional group attached to a benzene ring substituted with methoxy groups and a chlorobenzyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-((E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene)-3,4-dimethoxybenzohydrazide typically involves the condensation reaction between 3,4-dimethoxybenzohydrazide and 4-[(4-chlorobenzyl)oxy]benzaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the hydrazone linkage.

  • Step 1: Preparation of 3,4-dimethoxybenzohydrazide

    • React 3,4-dimethoxybenzoic acid with hydrazine hydrate in ethanol under reflux conditions.
    • Isolate the product by filtration and recrystallization.
  • Step 2: Condensation Reaction

    • Dissolve 3,4-dimethoxybenzohydrazide and 4-[(4-chlorobenzyl)oxy]benzaldehyde in ethanol.
    • Add a few drops of acetic acid as a catalyst.
    • Reflux the reaction mixture for several hours.
    • Cool the reaction mixture and isolate the product by filtration and recrystallization.

Industrial Production Methods

Industrial production methods for N’-((E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene)-3,4-dimethoxybenzohydrazide would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-((E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene)-3,4-dimethoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage back to the corresponding hydrazide and aldehyde.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: 3,4-dimethoxybenzohydrazide and 4-[(4-chlorobenzyl)oxy]benzaldehyde.

    Substitution: Substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

N’-((E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene)-3,4-dimethoxybenzohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-((E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene)-3,4-dimethoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    N’-((E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene)benzohydrazide: Lacks the methoxy groups on the benzene ring.

    N’-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)-3,4-dimethoxybenzohydrazide: Contains a methyl group instead of a chlorine atom on the benzyl group.

Uniqueness

N’-((E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene)-3,4-dimethoxybenzohydrazide is unique due to the presence of both methoxy and chlorobenzyl groups, which may contribute to its distinct chemical and biological properties. The combination of these substituents can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O4/c1-28-21-12-7-18(13-22(21)29-2)23(27)26-25-14-16-5-10-20(11-6-16)30-15-17-3-8-19(24)9-4-17/h3-14H,15H2,1-2H3,(H,26,27)/b25-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNBUZVNJOKLFT-AFUMVMLFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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